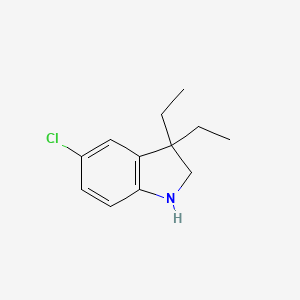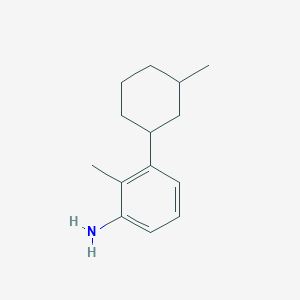
2-Methyl-3-(2-methylpropoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(2-methylpropoxy)aniline is an organic compound with the molecular formula C11H17NO It is a derivative of aniline, where the aniline ring is substituted with a methyl group and a 2-methylpropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(2-methylpropoxy)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated precursor with an appropriate amine. For instance, starting from 2-methyl-3-bromopropoxybenzene, the bromine atom can be substituted with an aniline derivative under suitable conditions .
Another method involves the reduction of nitroarenes. In this approach, a nitroarene precursor is first synthesized, which is then reduced to the corresponding aniline derivative using reducing agents such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. The nitration of an appropriate aromatic compound followed by catalytic hydrogenation is a common industrial method. This process is optimized for high yield and purity, often involving continuous flow reactors and advanced separation techniques .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(2-methylpropoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the aniline group, potentially forming amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Halogenated precursors and nucleophiles such as amines or alcohols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives .
Scientific Research Applications
2-Methyl-3-(2-methylpropoxy)aniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(2-methylpropoxy)aniline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-(2-methylpropoxy)aniline: A closely related compound with similar structural features.
2-Methyl-3-(2-methylpropoxy)phenol: Another similar compound where the aniline group is replaced with a phenol group.
Uniqueness
2-Methyl-3-(2-methylpropoxy)aniline is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various specialized applications, particularly in organic synthesis and industrial chemistry .
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-methyl-3-(2-methylpropoxy)aniline |
InChI |
InChI=1S/C11H17NO/c1-8(2)7-13-11-6-4-5-10(12)9(11)3/h4-6,8H,7,12H2,1-3H3 |
InChI Key |
REYMWJZHZINSAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1OCC(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


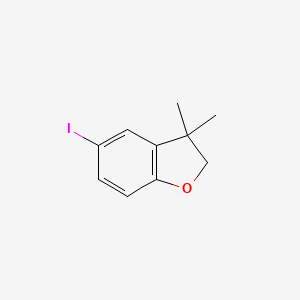
![3-[3-(Trifluoromethoxy)phenyl]oxolan-2-one](/img/structure/B15256945.png)
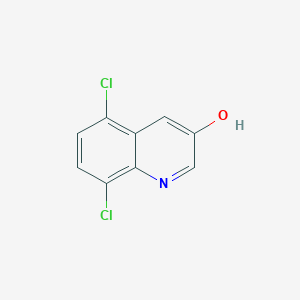
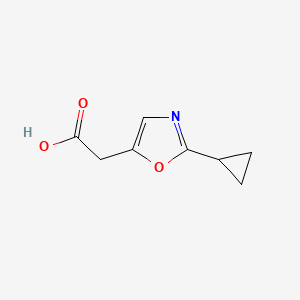

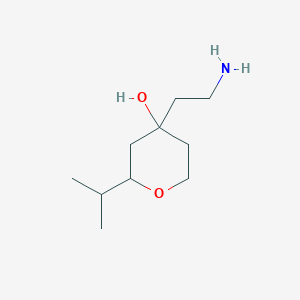

![[4,6-Dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridin-3-yl]methanol](/img/structure/B15256995.png)
